Pyridazine Heterocycle Confers ~3-Fold Higher SCD1 Inhibitory Potency Versus Pyridine Analog
In a cross-class analysis of SCD1 inhibitor chemotypes, the pyridazine ring demonstrates an approximately 3-fold improvement in inhibitory potency compared to the directly analogous pyridine scaffold [1]. The specific pyridazin-3-yloxy substitution in CAS 2034438-09-8, when compared with the pyrazin-2-yloxy analog (i.e., 4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile), is anticipated to yield a similar differential in potency based on established heterocycle SAR trends within the piperidinyl-pyridazinyl patent family .
| Evidence Dimension | SCD1 inhibitory potency (fold improvement in IC50) |
|---|---|
| Target Compound Data | Pyridazine-containing inhibitor (class representative); potency referenced to pyridine basal activity |
| Comparator Or Baseline | Pyridine-containing SCD1 inhibitor; baseline potency set to 1.0 (relative) |
| Quantified Difference | ~3-fold improvement in potency for pyridazine over pyridine |
| Conditions | Class-level SAR analysis of SCD1 inhibitor chemotypes as summarized in review [1]; specific head-to-head comparison for CAS 2034438-09-8 versus pyrazine analog not independently reported. |
Why This Matters
Procurement of the specific pyridazine-containing compound ensures access to the heterocycle predicted to deliver the highest potency among the N-containing six-membered aromatic ring analogs, avoiding the activity loss associated with pyridine or pyrazine substitution.
- [1] Key developments in SCD1 inhibitors during the last 10 years (2013–2023). Pyridazine showed 3-fold improved potency than pyridine. Cf. Table 1, Entry 1. View Source
